molecular formula C12H19Cl2N3O B8072467 N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride

N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride

Cat. No.: B8072467
M. Wt: 292.20 g/mol
InChI Key: LKWGESGVAYDXSQ-UHFFFAOYSA-N
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Description

N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride typically involves the reaction of 4-piperidinylpyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving cell signaling and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide
  • 2-Phenoxy-N-pyridin-4-yl-acetamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-

Uniqueness

N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride is unique due to its specific structure, which combines a piperidine ring and a pyridine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile tool in scientific research .

Biological Activity

N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide dihydrochloride, also known by its CAS number 1137950-00-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H19Cl2N3O
  • Molecular Weight : 292.2 g/mol
  • CAS Number : 1137950-00-5

Research indicates that this compound functions primarily as a calcium channel blocker. It has been shown to ameliorate conditions characterized by unwanted calcium channel activity, particularly affecting T-type calcium channels . The inhibition of these channels can lead to various physiological effects, including modulation of neurotransmitter release and potential therapeutic benefits in cardiovascular and neurological disorders.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. These compounds exhibit varying degrees of antibacterial and antifungal activities:

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans< 1 µg/mL
Escherichia coli3.125 - 100 mg/mL
Pseudomonas aeruginosaNot significantly active

The compound shows potent activity against C. albicans, with lower MIC values indicating higher efficacy against this pathogen .

Case Studies and Research Findings

  • Calcium Channel Blockade : A study outlined the effectiveness of N-piperidinyl acetamide derivatives in blocking calcium channels, which may provide therapeutic benefits in conditions such as hypertension and arrhythmias .
  • Antimicrobial Efficacy : Research highlighted the synthesis of piperidine derivatives that showed strong antibacterial activity against various strains, suggesting that modifications in the piperidine structure can significantly enhance biological activity .
  • Therapeutic Applications : The compound's mechanism as a calcium channel blocker positions it as a candidate for further development in treating cardiovascular diseases and possibly neurological disorders where calcium dysregulation is implicated.

Properties

IUPAC Name

N-(4-piperidin-4-ylpyridin-2-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-9(16)15-12-8-11(4-7-14-12)10-2-5-13-6-3-10;;/h4,7-8,10,13H,2-3,5-6H2,1H3,(H,14,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWGESGVAYDXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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